molecular formula C14H20N2O B7941903 (3S)-N-Benzyl-N-methylpiperidine-3-carboxamide

(3S)-N-Benzyl-N-methylpiperidine-3-carboxamide

Cat. No.: B7941903
M. Wt: 232.32 g/mol
InChI Key: LLIJVFXHWWTBCP-ZDUSSCGKSA-N
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Description

(3S)-N-Benzyl-N-methylpiperidine-3-carboxamide is a chemical compound belonging to the piperidine class. Piperidines are a significant class of nitrogen-containing heterocycles widely used in pharmaceuticals and organic synthesis. This compound is characterized by a piperidine ring substituted with a benzyl group, a methyl group, and a carboxamide group.

Properties

IUPAC Name

(3S)-N-benzyl-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(11-12-6-3-2-4-7-12)14(17)13-8-5-9-15-10-13/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIJVFXHWWTBCP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)[C@H]2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-Benzyl-N-methylpiperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.

    Introduction of Substituents: The benzyl and methyl groups are introduced through substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.

    Carboxamide Formation: The carboxamide group is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of (3S)-N-Benzyl-N-methylpiperidine-3-carboxamide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-Benzyl-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to an amine.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(3S)-N-Benzyl-N-methylpiperidine-3-carboxamide has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-N-Benzyl-N-methylpiperidine-3-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The benzyl and methyl groups may enhance its binding affinity to specific targets, while the carboxamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3S, 4R)-3-Hydroxypiperidine-4-carboxylic acid: Another piperidine derivative with different substituents.

    Pyrrolopyrazine derivatives: Compounds with a similar nitrogen-containing heterocyclic structure but different ring systems.

Uniqueness

(3S)-N-Benzyl-N-methylpiperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a benzyl group, a methyl group, and a carboxamide group on the piperidine ring differentiates it from other piperidine derivatives and similar compounds.

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